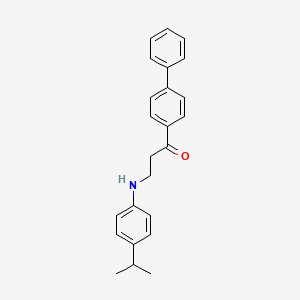

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one

Description

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one is a propanone derivative characterized by a central ketone group flanked by two aromatic substituents. The first substituent is a 4-phenylphenyl (biphenyl) group, while the second is a 4-propan-2-ylanilino (4-isopropylphenylamino) group. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-18(2)19-12-14-23(15-13-19)25-17-16-24(26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15,18,25H,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQMUWTWXTUACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbenzaldehyde with 4-propan-2-ylaniline in the presence of a suitable catalyst. The reaction conditions typically include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Temperature: Reflux conditions (around 80-100°C)

Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, dichloromethane

Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one has several scientific research applications, including:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanone Derivatives

The following table summarizes critical differences between 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one and its analogs:

Cytotoxicity and Therapeutic Potential

- : Compounds like 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) demonstrated high cytotoxicity against MCF-7 cancer cells, surpassing Tamoxifen. However, they showed minimal effects on normal cells .

- Hypothesis for Target Compound: The biphenyl group in this compound may enhance cellular uptake, while the isopropyl group could modulate selectivity, though experimental validation is required.

Physicochemical and Electronic Properties

- Hardness and Reactivity: According to Parr and Pearson’s theory (), electron-withdrawing groups (e.g., Cl, NO2) increase absolute hardness (η), reducing reactivity. The isopropyl group in the target compound may lower η compared to chloro analogs, enhancing nucleophilic susceptibility .

Structural and Functional Contrasts

- Electron-Donating vs. Chloro and nitro groups () improve thermal stability but may reduce solubility .

- Biphenyl groups () may improve crystallinity, aiding in X-ray structure determination via programs like SHELXL .

Biological Activity

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one, also known as a chemical compound with the molecular formula C24H25NO and a molecular weight of 343.5 g/mol, has garnered attention for its potential biological activities. This compound is part of a broader class of organic compounds that are being investigated for their applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a propanone backbone, which is further substituted with an aniline derivative. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO |

| Molecular Weight | 343.5 g/mol |

| Solubility | Soluble in organic solvents (specific solubility data not available) |

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several potential areas of interest:

1. Anticancer Properties

Studies have suggested that compounds with similar structures exhibit anticancer activity. The presence of an aniline moiety is often associated with inhibition of cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

2. Antioxidant Activity

Compounds with phenolic structures have been noted for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to the compound's overall therapeutic potential.

3. Neuroprotective Effects

Some derivatives in this chemical class have shown neuroprotective effects in preclinical studies, suggesting that this compound may also possess similar properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of structurally similar compounds on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting the potential for this compound to be developed as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective effects of phenyl-substituted compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death induced by oxidative stress, thus providing a basis for further exploration of this compound in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.